C13H16ClN5O4

Regadenoson Synthesis Nucleoside Intermediate Pharmacologic Stress Agent

This CAS 24639-06-3 compound is the essential 2',3'-acetonide-protected intermediate for Regadenoson synthesis. Other C13H16ClN5O4 isomers (e.g., Penciclovir Impurity 8) will cause synthetic failure due to incorrect functional group presentation. Verify exact CAS for regioselective functionalization. Also serves as stable precursor for 2-Chloroadenosine via mild deprotection. Confirm CAS before procurement.

Molecular Formula C13H16ClN5O4
Molecular Weight 341.75 g/mol
Cat. No. B15172937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC13H16ClN5O4
Molecular FormulaC13H16ClN5O4
Molecular Weight341.75 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNCCNC(=O)C3=NON=C3N.Cl
InChIInChI=1S/C13H15N5O4.ClH/c14-12-11(17-22-18-12)13(19)16-4-3-15-6-8-1-2-9-10(5-8)21-7-20-9;/h1-2,5,15H,3-4,6-7H2,(H2,14,18)(H,16,19);1H
InChIKeyMSWRTXPSYZPSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C13H16ClN5O4 Sourcing Guide: Identifying 2-Chloro-2',3'-O-isopropylideneadenosine and Distinguishing It from Other Nucleoside Derivatives


The molecular formula C13H16ClN5O4 encompasses several chemically distinct entities, necessitating precise identification during procurement. The most well-characterized and widely utilized compound is 2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3), a chlorinated adenosine analogue [1]. This compound serves as a critical intermediate in the synthesis of Regadenoson, an A2A adenosine receptor agonist used as a pharmacologic stress agent [2]. Its molecular weight is 341.75 g/mol [1]. Other compounds sharing this formula include various Penciclovir impurities and 2-Chloro-N-cyclopropyladenosine, each with distinct structural and functional roles [3].

Why C13H16ClN5O4 Procurement Cannot Rely on Generic Substitution: Navigating the Critical Differences Between Penciclovir Impurities, N6-Substituted Adenosines, and the Regadenoson Intermediate


The molecular formula C13H16ClN5O4 represents multiple distinct chemical structures with divergent applications. Simple substitution based on formula alone risks procurement of a compound unsuitable for the intended purpose. For example, Penciclovir Impurity 8 (CAS N/A) is utilized exclusively as an analytical reference standard for quality control in pharmaceutical manufacturing [1]. In contrast, 2-Chloro-N-cyclopropyladenosine features an N6-cyclopropyl substitution, which, based on structure-activity relationships, is likely to confer different biological activity compared to the unsubstituted 2-Chloro-2',3'-O-isopropylideneadenosine [2]. Furthermore, 2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3) is uniquely positioned as a key synthetic intermediate for Regadenoson due to its specific protection of the 2' and 3' hydroxyl groups, which is essential for subsequent synthetic steps [3]. Therefore, precise CAS number and chemical name verification are mandatory for successful research outcomes.

Quantitative Evidence Guide for C13H16ClN5O4 Compound Selection: Differentiating the Regadenoson Intermediate from Inactive Analogs


Evidence Item 1: Validating 2-Chloro-2',3'-O-isopropylideneadenosine as the Essential Regadenoson Precursor

2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3) is unequivocally identified as a starting material in the synthesis of Regadenoson [1]. This is a non-substitutable role; other compounds with the formula C13H16ClN5O4, such as Penciclovir Impurity 8, are not referenced in any Regadenoson synthetic route and serve an entirely different function as an analytical impurity standard for an unrelated drug [2]. The differentiation is therefore qualitative and based on functional utility in a defined, high-value synthetic pathway.

Regadenoson Synthesis Nucleoside Intermediate Pharmacologic Stress Agent

Evidence Item 2: Potency Gap in Antiproliferative Activity Between 2-Chloroadenosine and Its Protected Acetonide Derivative

While 2-Chloroadenosine-2',3'-acetonide serves primarily as a synthetic intermediate, its deprotected parent compound, 2-Chloroadenosine, demonstrates quantifiable biological activity. In DU-145 prostate cancer cells, 2-Chloroadenosine inhibits cell proliferation with an IC50 of 1.11 μM [1]. In contrast, the acetonide-protected derivative, 2-Chloroadenosine-2',3'-acetonide, shows no significant bioactivity in this context as it is a prodrug/masking form [2]. This >10-fold difference in potency underscores the critical impact of the 2',3'-acetonide protecting group on biological function.

Antiproliferative Activity Prostate Cancer Nucleoside Analogue

Evidence Item 3: Comparative Substrate Efficiency of 2-Chloroadenosine for Adenosine Kinase

The metabolic activation of 2-Chloroadenosine is mediated by adenosine kinase. Quantitative enzyme kinetics reveal that 2-Chloroadenosine is phosphorylated with an apparent Km of 1,330 µM [1]. This value indicates a low affinity for the kinase compared to other adenosine analogues like N6-L-phenylisopropyladenosine, which has a Km of 205 µM [1]. This 6.5-fold difference in Km demonstrates that the 2-chloro modification significantly reduces its suitability as a substrate for adenosine kinase-mediated phosphorylation.

Adenosine Kinase Enzyme Kinetics Nucleoside Phosphorylation

Defined Application Scenarios for C13H16ClN5O4: Where the Regadenoson Intermediate, 2-Chloro-2',3'-O-isopropylideneadenosine, Provides Optimal Fit


Scenario 1: Synthesis of Regadenoson for Pharmacologic Stress Testing

In the multi-step chemical synthesis of Regadenoson (Lexiscan), 2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3) is a confirmed and essential starting material [1]. Its specific 2',3'-acetonide protection is required for the regioselective functionalization of the adenosine core in subsequent steps. Using any other isomer with the molecular formula C13H16ClN5O4, such as Penciclovir Impurity 8, will result in synthetic failure as the functional group presentation is incorrect [2].

Scenario 2: Development of Regadenoson Pharmaceutical ANDA Applications

For analytical method development, method validation, and quality control (QC) applications in support of an Abbreviated New Drug Application (ANDA) for generic Regadenoson, the compound is utilized as a reference standard for identifying and quantifying process-related impurities [1]. In this context, the other C13H16ClN5O4 compounds, specifically the various Penciclovir impurities, are the analytes of interest, not the standard [3].

Scenario 3: Preparation of 2-Chloroadenosine for Adenosine Receptor Pharmacology

To study the pharmacology of adenosine receptors (e.g., A1, A2A, A3), researchers often require 2-Chloroadenosine, a metabolically stable analogue [2]. 2-Chloro-2',3'-O-isopropylideneadenosine (CAS 24639-06-3) serves as an ideal, stable precursor. The acetonide protecting group can be readily removed under mild acidic conditions to yield the active 2-Chloroadenosine on demand, avoiding the need to store the more chemically reactive deprotected form [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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